molecular formula C20H23N5O2 B2892201 1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448060-35-2

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2892201
CAS No.: 1448060-35-2
M. Wt: 365.437
InChI Key: CNTXYPBQYZGYHM-UHFFFAOYSA-N
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Description

1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds similar to "1-(4-methoxyphenethyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea" have been synthesized and evaluated for various biological activities. For example, the synthesis of new substituted indoles has been explored, revealing effects on arterial blood pressure and analgesic activity in rats, indicating the potential for medical applications (Hishmat et al., 1992).

Antibacterial Evaluation

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, demonstrating significant antibacterial properties. This suggests the utility of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Gelation Properties

The compound "1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea" has shown the ability to form hydrogels in acidic conditions, with the gelation properties being tunable by the anion identity. This highlights the potential for creating materials with specific physical properties for industrial or biomedical applications (Lloyd & Steed, 2011).

X-ray Powder Diffraction

X-ray powder diffraction data for compounds with structural similarities have been reported, offering insights into the crystalline structure and purity of these compounds, crucial for the development of pharmaceuticals and materials science (Wang et al., 2017).

Conformational and Tautomeric Studies

Research into the conformational equilibrium and tautomerism of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives has been conducted, illustrating the complex chemical behavior of these compounds. This provides valuable information for designing molecules with specific biological activities or chemical properties (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-27-18-4-2-16(3-5-18)6-12-22-20(26)23-13-15-25-14-9-19(24-25)17-7-10-21-11-8-17/h2-5,7-11,14H,6,12-13,15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTXYPBQYZGYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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